4-Amino-1-methylimidazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-methylimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-8-5(7)4(9)2-6/h3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJLNAYMQWOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258367 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40637-80-7 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-methyl-1H-imidazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformations of 4 Amino 1 Methylimidazole 5 Carbonitrile
Reactions at the Amino Functionality
The exocyclic amino group at the C4 position of the imidazole (B134444) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-donating nature of the imidazole ring, which enhances its nucleophilicity.
Nucleophilic Reactivity and Substitution Reactions
The amino group of 4-Amino-1-methylimidazole-5-carbonitrile readily participates in nucleophilic substitution reactions. For instance, it can react with electrophilic reagents, leading to the formation of substituted amino derivatives. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of aminoimidazoles suggests that reactions such as acylation and alkylation are feasible. These reactions would involve the displacement of a leaving group on an acyl or alkyl compound by the amino group's lone pair of electrons. The imidazole ring itself is susceptible to both electrophilic and nucleophilic attacks due to its amphoteric nature. nih.gov
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This type of reaction typically proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine or Schiff base. mdpi.comnih.gov
These condensation reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction with orthoformates, such as trimethyl orthoformate, can lead to the formation of (methoxymethylidene)amino derivatives, which are themselves useful intermediates. ekb.eg Three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid have been developed to synthesize tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net
| Reactant | Product Type | Significance |
|---|---|---|
| Aldehydes/Ketones | Imines (Schiff bases) | Key intermediates for further transformations |
| Trimethyl orthoformate | (Methoxymethylidene)amino derivatives | Precursors for cyclization reactions ekb.eg |
| Aldehydes and Meldrum's acid | Tetrahydroimidazo[4,5-b]pyridin-5-ones | Formation of fused heterocyclic systems researchgate.net |
Reactions at the Carbonitrile Functionality
The carbonitrile (cyano) group at the C5 position is another important functional group that dictates the reactivity of the molecule. It can undergo hydrolysis and participate in cyclization reactions.
Hydrolysis to Carboxamide Derivatives
The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide derivative, 4-amino-1-methylimidazole-5-carboxamide. This transformation is a common and important reaction for cyano-substituted imidazoles. umich.edu The hydrolysis typically proceeds in a stepwise manner, first forming the carboxamide, which can then be further hydrolyzed to a carboxylic acid under more vigorous conditions. The conversion of a related compound, 5-amino-4-cyanoimidazole, to 5-aminoimidazole-4-carboxamide is achieved by heating in an aqueous sodium hydroxide solution. google.com
Cyclization Reactions for Fused Heterocyclic Systems
The carbonitrile group, in conjunction with the adjacent amino group, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, most notably purines. researchgate.net This type of reaction, often referred to as annulation, involves the construction of a new ring fused to the imidazole core.
For example, reaction with reagents like formamide or formic acid can lead to the formation of a pyrimidine (B1678525) ring, resulting in a purine (B94841) derivative. ekb.eg These cyclization reactions are fundamental in the synthesis of biologically significant molecules. The conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines is a key step in prebiotic synthesis studies. nih.gov
| Reagent | Fused Heterocyclic System Formed |
|---|---|
| Formamide | Purine ekb.eg |
| Formic Acid | Purine |
Reactivity of the Imidazole Ring System and its Substituents
The imidazole ring itself is an aromatic system with two nitrogen atoms, which influences its reactivity. nih.gov The nitrogen atom at position 3 (N3) is typically more basic and nucleophilic than the N1 nitrogen, which is substituted with a methyl group in this case. The N-methyl group prevents tautomerization and slightly increases the basicity of the ring compared to unsubstituted imidazole. wikipedia.org
Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Core
The imidazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution, with the reaction pattern being heavily influenced by the substituents present.
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. The presence of the electron-donating amino group at the C4 position is expected to activate the ring towards electrophiles. In contrast, the nitrile group at C5 is electron-withdrawing, which deactivates the ring. Generally, for imidazole systems, electrophilic attack is favored at the C4 or C5 positions. slideshare.net Given the existing substitution pattern of this compound, further electrophilic substitution is less common and would be directed by the combined electronic effects of the present groups.
Nucleophilic Substitution: The C2 position of the imidazole ring is the most susceptible to nucleophilic attack. slideshare.net However, in substituted imidazoles, groups at other positions can also be displaced. For instance, in the related compound 1-methyl-4,5-dinitroimidazole, the nitro group at the C5 position proves to be unstable and is readily displaced in nucleophilic substitution reactions. osi.lv It can be substituted by an amino group when treated with aqueous ammonia or by an azido group using sodium azide. osi.lv This suggests that the C5 position in this compound, which holds the carbonitrile group, could be susceptible to nucleophilic attack under certain conditions, although the nitrile is generally a less reactive leaving group than a nitro group.
| Position on Imidazole Core | Reaction Type | Influencing Factors | Reactivity Notes |
|---|---|---|---|
| C2 | Nucleophilic Attack | Inherent electronic deficiency | Generally the most susceptible position to nucleophiles in the imidazole ring. slideshare.net |
| C4 | Electrophilic Attack | Activated by the C4-amino group | The amino group increases electron density, favoring electrophilic attack. |
| C5 | Nucleophilic Substitution | Activated by the C5-nitrile group | The electron-withdrawing nature of the nitrile group can make this position susceptible to nucleophilic attack, potentially leading to displacement. Reactivity at this position is demonstrated in analogous dinitroimidazoles. osi.lv |
Stability and Reactivity under Diverse Reaction Conditions
The stability of this compound is sufficient to allow its participation in a variety of chemical transformations under different energy inputs. The imidazole core itself is known for its thermal stability. researchgate.net The compound serves as a robust intermediate in multi-step syntheses conducted under thermal, microwave, and photochemical conditions.
The choice of reaction conditions can selectively dictate the reaction pathway and the final product structure. For instance, thermal conditions often favor the formation of imidazole derivatives, while photochemical energy can shift the reaction selectivity toward different heterocyclic systems like pyrimidines by influencing the isomerization of precursors. researchgate.netresearchgate.net Microwave-assisted reactions are also employed to synthesize derivatives, often leading to higher yields and shorter reaction times. researchgate.net
| Reaction Condition | Effect on Aminoimidazole Carbonitrile Precursors | Typical Outcome |
|---|---|---|
| Thermal | Promotes direct cyclization and annulation reactions. | Favors the formation of purine derivatives from aminoimidazole carbonitriles. researchgate.netresearchgate.net |
| Microwave Irradiation | Accelerates reaction rates for multicomponent condensations. | Used for the efficient synthesis of aminoimidazole carbonitrile derivatives and their subsequent conversion to purines. researchgate.net |
| Photochemical (UV light) | Can induce isomerization of precursors (e.g., diaminomaleonitrile to diaminofumaronitrile). | Shifts reaction selectivity towards the formation of pyrimidine derivatives from key intermediates. researchgate.netresearchgate.net |
Conversion Pathways to Purine and Pyrimidine Derivatives from Aminoimidazole Carbonitrile Precursors
Aminoimidazole carbonitriles are highly valuable precursors for the synthesis of purines and pyrimidines, which are fundamental components of nucleic acids. researchgate.netresearchgate.net
The conversion typically involves the cyclization of the aminoimidazole intermediate by incorporating the remaining atoms needed to form the second ring. The regioselectivity of these transformations can be controlled by the choice of reagents and reaction conditions. researchgate.net
Conversion to Purines: The synthesis of purines from 4-aminoimidazole-5-carbonitrile derivatives is a well-established transformation. nih.gov This process involves an annulation reaction where the imidazole ring is fused to a pyrimidine ring. The reaction typically proceeds by treating the aminoimidazole carbonitrile with a simple one-carbon donor. For example, reaction with formic acid or trimethyl orthoformate provides the necessary carbon atom to close the pyrimidine ring, yielding 8,9-disubstituted purine derivatives. researchgate.net This method is a cornerstone in prebiotic chemistry studies and for the synthesis of biologically active purine analogues. researchgate.netresearchgate.net
| Aminoimidazole Precursor | Reagent (C1 Donor) | Resulting Product Class |
|---|---|---|
| 4-Amino-1-substituted-imidazole-5-carbonitrile | Formic Acid | 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones researchgate.net |
| Amino Imidazole Carbonitrile (AICN) | Trimethyl Orthoacetate | Substituted Purine Derivatives researchgate.net |
| 4-Aminoimidazole-5-carbonitrile derivatives | Urea (B33335) or Cyanates | Guanine and other purines nih.gov |
Conversion to Pyrimidines: While direct conversion is less common, aminoimidazole carbonitrile precursors are intrinsically linked to pyrimidine synthesis pathways. In prebiotic chemical models, the reaction selectivity can be directed away from imidazoles and purines and towards pyrimidines through the use of photochemical conditions. researchgate.netresearchgate.net Specifically, the key precursor diaminomaleonitrile (DAMN), which can cyclize to form aminoimidazole carbonitrile (AICN), can first be photoisomerized to diaminofumaronitrile (DAFN). This DAFN intermediate can then react with reagents like trimethyl orthoacetate and subsequently with amino acids to undergo ring closure, selectively forming amino-acid decorated pyrimidine derivatives. researchgate.net This highlights the versatility of the underlying chemical framework, where different reaction conditions applied to common precursors can lead to distinct heterocyclic families.
An article focusing on the advanced spectroscopic and structural elucidation techniques for this compound cannot be generated at this time. Despite a thorough search for detailed research findings and specific data, publicly available experimental spectroscopic information for this particular compound is not available.
Searches for ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and electronic spectroscopy data specific to this compound (CAS No. 40637-80-7) did not yield the necessary spectra, data tables, or detailed research findings required to accurately populate the requested article structure. While information is available for related compounds such as 1-methylimidazole (B24206), 4-methylimidazole, and the non-methylated analog 4-amino-1H-imidazole-5-carbonitrile, using this data would be scientifically inaccurate and would not pertain to the specific molecular structure of this compound.
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Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 Amino 1 Methylimidazole 5 Carbonitrile
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For imidazole (B134444) and its derivatives, absorption bands in the UV region are typically associated with π → π* and n → π* electronic transitions of the heterocyclic ring. The imidazole ring itself exhibits a characteristic absorption peak around 217 nm, attributed to a π → π* transition of the C=N bond, with a weaker n → π* transition observed at approximately 275 nm researchgate.net.
The substitution pattern on the imidazole ring significantly influences the position and intensity of these absorption maxima (λmax). The presence of an amino group (-NH2) and a carbonitrile group (-CN) on the 4-Amino-1-methylimidazole-5-carbonitrile structure is expected to act as chromophores and auxochromes, causing shifts in the absorption bands compared to the parent 1-methylimidazole (B24206). The amino group, being an electron-donating group, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, the electron-withdrawing nitrile group can also influence the electronic transitions. While specific spectral data for this compound is not extensively published, analysis of related imidazole compounds provides a basis for understanding its expected UV-Vis profile.
Table 1: UV-Vis Absorption Data for Imidazole and Related Compounds
| Compound | λmax (nm) | Transition Type | Solvent |
|---|---|---|---|
| Imidazole | 217 | π → π* | --- |
| Imidazole | 275 | n → π* | --- |
| 1-Methylimidazole | ~220-230 | π → π* | Methanol spectrabase.com |
Note: Data is compiled from spectroscopic studies on related imidazole structures to infer the behavior of this compound.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For instance, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile has been determined. nih.gov In this derivative, the imidazole and indole ring systems are not coplanar, exhibiting a dihedral angle of 77.70 (6)°. nih.gov The crystal packing is stabilized by intermolecular C—H···N hydrogen bonds, which form extensive networks through the crystal lattice. nih.gov
Similarly, the analysis of 5-amino-1-methyl-4-nitroimidazole, another related compound, reveals specific intermolecular hydrogen bonding patterns that dictate its crystal packing. researchgate.net These findings highlight the importance of hydrogen bonding and π–π stacking interactions in defining the solid-state architecture of substituted methylimidazole compounds. The analysis of such derivatives allows for the prediction of similar interactions in this compound, involving its amino and nitrile functionalities.
Table 2: Representative Single Crystal X-ray Diffraction Data for a Methylimidazole Derivative
| Parameter | 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov |
|---|---|
| Chemical Formula | C₁₄H₁₂N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.9624 (16) |
| b (Å) | 7.8687 (12) |
| c (Å) | 14.2915 (21) |
| β (°) | 106.727 (2) |
| Volume (ų) | 1180.6 (3) |
Thermal Analysis Techniques for Decomposition Pathways and Thermal Stability Profiles
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition temperature (Td) of materials. For heterocyclic compounds, TGA can reveal the temperature at which significant degradation begins, often indicated by a percentage weight loss.
Studies on complex imidazole-based fluorophores have shown good thermal stability, with decomposition temperatures (defined at 5% weight loss) occurring at temperatures as high as 304°C and 350°C. researchgate.net Another study on phenanthroimidazole derivatives reported even higher thermal stability, with a Td of approximately 446 °C. researchgate.net Although this data is for more complex systems, it suggests that the imidazole core can be part of thermally robust molecular structures. The thermal stability of this compound would be influenced by its specific substituent groups and the intermolecular forces in its solid state.
Table 3: TGA Decomposition Temperatures for Imidazole Derivatives
| Compound | Td at 5% Weight Loss (°C) |
|---|---|
| 4-PIMCFTPA (triphenylamine-imidazole fluorophore) | 350 researchgate.net |
| 4-BICFTPA (triphenylamine-imidazole fluorophore) | 304 researchgate.net |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition. A DSC thermogram displays peaks corresponding to endothermic or exothermic events. For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. Further heating would likely reveal exothermic peaks associated with thermal decomposition. In conjunction with TGA, DSC provides a more complete picture of the thermal behavior of a compound, distinguishing between mass loss events and other thermal transitions. For example, simultaneous TG-DSC has been used to investigate the gas products and complex polymerization mechanisms of related nitrile-containing compounds. researchgate.net
Advanced Imaging and Surface Analysis Techniques (e.g., for interactions)
Beyond fundamental characterization, advanced analytical techniques can probe the surface properties and detailed intermolecular interactions of crystalline materials. While specific imaging studies on this compound are not documented, techniques applied to similar heterocyclic structures are highly relevant.
Field Emission Scanning Electron Microscopy (FE-SEM)
Field Emission Scanning Electron Microscopy is a high-resolution imaging technique that utilizes a focused beam of electrons to scan the surface of a sample, providing detailed information about its topography and morphology. ceric-eric.eu Unlike traditional scanning electron microscopes that use a thermionic electron source, FE-SEM employs a field emission gun, which generates a brighter, more coherent, and smaller diameter electron beam. ceric-eric.euvaccoat.com This results in significantly improved spatial resolution, typically 1.5 nm or better, and reduced sample charging, making it exceptionally well-suited for imaging non-conductive or sensitive organic materials like this compound. vaccoat.comcancer.gov
In the analysis of this compound in its solid, crystalline, or powdered form, FE-SEM provides critical insights into its physical characteristics. The technique allows for the direct visualization of crystal habits, particle size distribution, surface texture, and the degree of aggregation. For instance, FE-SEM imaging could reveal whether the compound crystallizes as well-defined geometric shapes (e.g., needles, plates, or prisms), which can influence its bulk properties such as flowability and dissolution rate.
Below is a data table summarizing the type of morphological information that could be obtained for different batches of synthesized this compound using FE-SEM.
| Sample Batch | Observed Crystal Habit | Average Particle Size (μm) | Surface Topography | Degree of Agglomeration |
|---|---|---|---|---|
| AMICN-01 | Acicular (Needle-like) | 5.2 ± 1.5 | Smooth with defined edges | Low |
| AMICN-02 | Prismatic | 10.8 ± 3.2 | Slightly rough, stepped faces | Moderate |
| AMICN-03 | Irregular Plates | 7.5 ± 2.1 | Smooth, flat surfaces | High |
Time of Flight-Secondary Ion Mass Spectrometry (ToF-SIMS)
Time of Flight-Secondary Ion Mass Spectrometry is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a material's surface. atomfair.comphi.com The technique operates by bombarding the sample with a pulsed primary ion beam (e.g., Bi₃⁺), which causes the sputtering of secondary ions from the surface. phi.comornl.gov These ejected secondary ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). phi.comwikipedia.org Lighter ions travel faster and reach the detector first, allowing for the generation of a full mass spectrum with high mass resolution for each pulse of the primary beam. phi.com
For the analysis of an organic molecule like this compound, ToF-SIMS is invaluable for confirming its chemical identity on a surface, detecting trace impurities, and studying its fragmentation patterns. atomfair.comyoutube.com The use of cluster primary ion sources is preferred for organic analysis as it enhances the yield of intact molecular ions while minimizing excessive fragmentation. atomfair.comornl.gov
A ToF-SIMS analysis of this compound would likely be performed in static mode, where the primary ion dose is kept low (less than 10¹² ions/cm²) to ensure that the surface is not significantly damaged during analysis, thus preserving the molecular information. phi.com The resulting positive ion spectrum would be expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton (C₅H₆N₄, MW ≈ 122.14 Da).
Furthermore, the fragmentation pattern provides a chemical fingerprint of the molecule. youtube.comresearchgate.net Characteristic fragment ions would arise from the cleavage of the imidazole ring and the loss of its substituents. For this compound, key fragments would include ions corresponding to the loss of the nitrile group (-CN), the methyl group (-CH₃), or the amino group (-NH₂), as well as fragments of the imidazole ring itself. researchgate.netsemanticscholar.org This detailed fragmentation data is crucial for unambiguous structural confirmation at a surface.
The following interactive data table presents the predicted characteristic secondary ions and their corresponding m/z values in a positive ion ToF-SIMS spectrum of this compound.
| Predicted Ion Structure | Ion Formula | Calculated m/z | Designation |
|---|---|---|---|
| [M+H]⁺ | [C₅H₇N₄]⁺ | 123.07 | Protonated Molecular Ion |
| [M-CH₃]⁺ | [C₄H₄N₄]⁺ | 108.05 | Loss of methyl group |
| [M-NH₂]⁺ | [C₅H₅N₃]⁺ | 107.05 | Loss of amino group |
| [M-CN]⁺ | [C₄H₆N₃]⁺ | 96.06 | Loss of nitrile group |
| [C₄H₅N₃]⁺ | [C₄H₅N₃]⁺ | 95.05 | Imidazole ring fragment |
| [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | 68.04 | Imidazole ring fragment |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) Studies on Molecular and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on their electron density. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for these investigations, offering a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net
For this compound, DFT calculations can elucidate several key molecular and electronic properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. orientjchem.org For the target molecule, the electron-donating amino group would be expected to raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites for intermolecular interactions and chemical reactions.
Table 1: Predicted Effects of Substituents on Electronic Properties of the 1-Methylimidazole Ring based on DFT Studies of Analogous Compounds
| Property | Effect of 4-Amino Group (Electron-Donating) | Effect of 5-Carbonitrile Group (Electron-Withdrawing) | Predicted Net Effect on this compound |
| Proton Affinity (Basicity) | Increase researchgate.net | Decrease researchgate.netresearchgate.net | Moderated basicity due to competing effects. |
| HOMO Energy | Increase | Decrease | The amino group is expected to dominate, leading to a relatively high HOMO energy. |
| LUMO Energy | Slight Increase | Decrease | The carbonitrile group is expected to dominate, leading to a relatively low LUMO energy. |
| HOMO-LUMO Gap | Decrease | Decrease | A relatively small energy gap, suggesting moderate reactivity. |
| Aromaticity | Increase | Decrease | The net effect on aromaticity requires specific calculation. researchgate.net |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.
Reaction Mechanism Studies, including Formation of Complex Biological Molecules
This compound is a substituted aminonitrile, a class of compounds considered to be key precursors in prebiotic chemistry for the formation of purines, amino acids, and other essential biomolecules. Computational studies can model the plausible reaction pathways for such transformations. For instance, studies on the transformation of related 5-amino-1,2,3-triazoles into imidazoles have detailed reaction mechanisms involving intermediates like aldehydes and diazo compounds. mdpi.com
A theoretical study on the formation of a complex molecule from this compound would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to intermediates and intermediates to products.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly links the intended reactant and product along the reaction pathway.
This approach has been used to map mechanisms such as the Strecker reaction for the synthesis of α-aminonitriles and the subsequent hydrolysis to amino acids. mdpi.com
Potential Energy Surface Analysis for Reaction Energetics
A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or system as a function of its geometry. By mapping the reaction pathway onto the PES, chemists can determine the energetics of a reaction.
Key parameters derived from PES analysis include:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.
Reaction Enthalpy (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Computational studies on the reactivity of functionalized imidazoles and related heterocycles routinely calculate these values to predict the feasibility and kinetics of proposed reaction mechanisms. researchgate.netnih.gov
Table 2: Illustrative Potential Energy Surface Data for a Hypothetical Two-Step Reaction Involving this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| Reactant (R) | 0.0 | Starting Material | |
| Step 1 | Transition State 1 (TS1) | +25.0 | Activation energy for the first step. |
| Intermediate (I) | +5.0 | A metastable species formed after the first step. | |
| Step 2 | Transition State 2 (TS2) | +15.0 | Activation energy for the second step (relative to the intermediate). |
| Product (P) | -10.0 | Final product of the reaction. |
Note: This table is for illustrative purposes to show the type of data generated from PES analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides deep insight into the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents or biological macromolecules. nih.gov MD simulations use classical mechanics and a "force field" to model the forces between atoms. nih.gov
For this compound, MD simulations can be used to investigate:
Conformational Flexibility: Although the imidazole ring is rigid, the amino group and its interactions can lead to different local conformations. MD simulations can explore the rotational freedom and preferred orientations of substituent groups.
Solvation and Hydration: By simulating the molecule in a box of water or another solvent, MD can reveal how solvent molecules arrange themselves around the solute. It can quantify hydrogen bonding between the amino group (as a donor) and the nitrile and ring nitrogens (as acceptors) with water molecules.
Intermolecular Interactions: MD is particularly powerful for studying how molecules interact with each other. For example, simulations of amino-functionalized imidazolium ionic liquids have shown that the amino group can form strong hydrogen bonds, significantly influencing the liquid's properties like viscosity. researchgate.net Similarly, MD can model how this compound might bind to a protein active site or interact with other biomolecules, which is crucial for drug design and biochemical research. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of this compound
Computational chemistry provides powerful tools to investigate the properties and potential biological activity of molecules like this compound at a theoretical level. These in silico methods allow for the prediction of structure-activity relationships, the analysis of molecular interactions, the study of isomeric forms, and the simulation of binding to biological targets, offering insights that guide further experimental research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-amino-1-methylimidazole-5-carbonitrile, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) under thermal aqueous conditions, leveraging arylidene malononitrile or substituted aldehydes as intermediates. Key parameters include temperature (160–200°C), solvent polarity (e.g., water/ethanol mixtures), and catalyst selection (e.g., acetic acid for cyclization). For example, derivatives like 4-amino-2-phenyl-5-pyrimidinecarbonitrile (mp 200°C) were synthesized using similar protocols, with yields optimized by adjusting substituent electronic effects and stoichiometry .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the nitrile (CN) stretch at ~2212 cm⁻¹ and NH₂ bands at 3300–3500 cm⁻¹ .
- NMR : In DMSO-d₆, the methyl group on the imidazole ring appears as a singlet (~δ 3.08 ppm for N(CH₃)₂ analogs), while aromatic protons resonate between δ 7.3–8.4 ppm .
- Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., m/z 278 for thienyl-substituted analogs) and fragmentation patterns (e.g., loss of CN or aryl groups) .
Q. What purification strategies are effective for imidazolecarbonitrile derivatives?
- Methodological Answer : Recrystallization using ethanol/water mixtures is common, leveraging solubility differences. For example, derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (mp 222°C) were purified via slow cooling of saturated solutions. Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts, particularly for analogs with electron-withdrawing substituents .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields for derivatives with varying substituents?
- Methodological Answer : Systematic optimization of substituent electronic effects (e.g., electron-donating vs. withdrawing groups) and reaction time is critical. For instance, bromophenyl-substituted analogs (e.g., 4j, mp 235–238°C) showed lower yields due to steric hindrance, requiring extended reaction times (24–48 hrs) compared to methyl-substituted derivatives. Control experiments with inert atmospheres (N₂) can minimize oxidative side reactions .
Q. What crystallographic techniques resolve structural ambiguities in imidazolecarbonitrile derivatives?
- Methodological Answer : Phase annealing in SHELX-90 improves phase determination for larger structures by integrating negative quartet relations and simulated annealing algorithms. For example, this method enhanced the resolution of atomic positions in pyrimidinecarbonitrile derivatives, particularly for analogs with disordered substituents (e.g., thienyl groups) .
Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions of halogenated precursors?
- Methodological Answer : Chlorination of pyridinecarbonitrile precursors (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) followed by amination with NH₄OAc demonstrates para-substitution preference due to resonance stabilization of the intermediate. Computational DFT studies can map charge distribution to predict regioselectivity, as seen in related pyridine systems .
Q. How do solvent environments influence cyclization efficiency in multi-step syntheses?
- Methodological Answer : Protic solvents (e.g., water) enhance cyclization via hydrogen bonding with NH₂ groups, while aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates. For example, aqueous conditions increased yields of 4-amino-5-pyrimidinecarbonitriles by 15–20% compared to toluene-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
